1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1099597-27-9
VCID: VC2643933
InChI: InChI=1S/C8H4F6/c9-4-1-6(10)5(7(11)2-4)3-8(12,13)14/h1-2H,3H2
SMILES: C1=C(C=C(C(=C1F)CC(F)(F)F)F)F
Molecular Formula: C8H4F6
Molecular Weight: 214.11 g/mol

1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene

CAS No.: 1099597-27-9

Cat. No.: VC2643933

Molecular Formula: C8H4F6

Molecular Weight: 214.11 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene - 1099597-27-9

Specification

CAS No. 1099597-27-9
Molecular Formula C8H4F6
Molecular Weight 214.11 g/mol
IUPAC Name 1,3,5-trifluoro-2-(2,2,2-trifluoroethyl)benzene
Standard InChI InChI=1S/C8H4F6/c9-4-1-6(10)5(7(11)2-4)3-8(12,13)14/h1-2H,3H2
Standard InChI Key WGGCLJPIVXNHBN-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)CC(F)(F)F)F)F
Canonical SMILES C1=C(C=C(C(=C1F)CC(F)(F)F)F)F

Introduction

Structural Characteristics and Identification

1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene possesses a benzene ring backbone with three fluorine atoms at positions 1, 3, and 5, while position 2 contains a 2,2,2-trifluoroethyl substituent. This arrangement creates a molecule with six fluorine atoms total, contributing to its distinctive chemical and physical properties.

The compound can be unambiguously identified through several standard chemical identifiers:

IdentifierValue
CAS Registry Number1099597-27-9
Molecular FormulaC₈H₄F₆
Molecular Weight214.11 g/mol
InChIInChI=1S/C8H4F6/c9-4-1-6(10)5(7(11)2-4)3-8(12,13)14/h1-2H,3H2
InChIKeyWGGCLJPIVXNHBN-UHFFFAOYSA-N
SMILESFC=1C=C(F)C(=C(F)C1)CC(F)(F)F

The molecular structure features a benzene core with three fluorine substituents directly attached to the aromatic ring, creating a distinct electron distribution pattern. The 2,2,2-trifluoroethyl side chain contributes additional fluorine atoms, further influencing the compound's electronic properties and reactivity profile .

Physical and Chemical Properties

Physical Properties

The physical properties of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene are influenced by its high fluorine content. While specific experimental data for this exact compound is limited in the available literature, we can make informed estimations based on structurally similar fluorinated aromatic compounds.

For comparative purposes, (2,2,2-Trifluoroethyl)benzene, which lacks the three additional fluorine atoms on the benzene ring, has a molecular weight of 160.136 g/mol, density of approximately 1.2±0.1 g/cm³, boiling point of 122.8±40.0 °C at 760 mmHg, and melting point of 137 °C . The additional fluorine atoms in 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene would likely increase its density and boiling point due to stronger intermolecular forces resulting from the increased polarity.

Chemical Properties

The extensive fluorination of this compound significantly influences its chemical behavior:

  • Enhanced stability against oxidative degradation due to the strength of carbon-fluorine bonds

  • Decreased nucleophilicity of the aromatic ring resulting from the electron-withdrawing effects of fluorine substituents

  • Altered acidity of nearby hydrogen atoms, particularly those on the ethyl linker

  • Unique solubility profile, typically exhibiting increased solubility in fluorinated solvents and decreased solubility in highly polar solvents

The presence of multiple fluorine atoms creates a molecule with distinctive electron distribution, affecting its reactivity patterns in various chemical transformations. The electron-withdrawing nature of the fluorine atoms and trifluoromethyl group significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions but potentially more reactive toward nucleophilic aromatic substitution under appropriate conditions .

Structure-Property Relationships

Comparison with Related Fluorinated Compounds

To better understand the properties of 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene, it is instructive to compare it with structurally related fluorinated aromatic compounds:

CompoundMolecular FormulaMolecular WeightStructural Features
1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzeneC₈H₄F₆214.11 g/molThree ring fluorines with trifluoroethyl group
(2,2,2-Trifluoroethyl)benzeneC₈H₇F₃160.14 g/molUnsubstituted benzene with trifluoroethyl group
1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzeneC₁₀H₄F₉296.13 g/molTwo CF₃ groups on ring with trifluoroethyl group
1-Nitro-3-(trifluoromethyl)benzeneVariableVariableNitro group with trifluoromethyl substituent

This comparison reveals how the number and positioning of fluorine atoms significantly affect molecular weight and likely influence other physical and chemical properties. The presence of fluorine atoms directly on the aromatic ring, as in 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene, creates different electronic effects compared to compounds with trifluoromethyl (CF₃) groups attached to the ring.

Electronic and Steric Effects

The arrangement of fluorine atoms in 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene creates a unique electronic environment. The three fluorine atoms at positions 1, 3, and 5 distribute electron-withdrawing effects around the aromatic ring, while the 2,2,2-trifluoroethyl group at position 2 introduces additional electronic effects and steric bulk.

This pattern of substitution likely leads to:

  • Altered π-electron distribution in the aromatic system

  • Distinctive dipole moment and polarizability

  • Unique reactivity patterns in both nucleophilic and electrophilic reactions

  • Modified intermolecular interactions affecting physical properties

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